N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
CAS No.: 439110-79-9
Cat. No.: VC6750159
Molecular Formula: C18H12IN3O2
Molecular Weight: 429.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439110-79-9 |
|---|---|
| Molecular Formula | C18H12IN3O2 |
| Molecular Weight | 429.217 |
| IUPAC Name | N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23) |
| Standard InChI Key | GLSMBOPPXHJRRP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide features a planar imidazo[1,2-a]pyridine ring system fused to a phenyl group at the 3-position. The iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces steric bulk and electronic effects, potentially influencing binding interactions in biological systems. The 2-furamide group, attached via a carboxamide linker, contributes to the compound’s polarity and hydrogen-bonding capacity.
Molecular Geometry
The compound’s InChIKey (GLSMBOPPXHJRRP-UHFFFAOYSA-N) and SMILES (C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I) descriptors confirm its connectivity. Density functional theory (DFT) calculations predict a twisted conformation between the imidazo[1,2-a]pyridine and phenyl rings, with the furan ring adopting a near-perpendicular orientation relative to the carboxamide plane.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 429.217 g/mol | |
| XLogP3 | ~3.2 (estimated) | |
| Topological Polar SA | 66.7 Ų | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 4 (amide O, furan O, 2 ring N) |
Solubility data remain unreported, but the compound’s moderate logP value suggests partial lipid solubility, compatible with cellular membrane penetration.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide involves multi-step protocols typical for imidazo[1,2-a]pyridine derivatives . A representative pathway includes:
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Imidazo[1,2-a]pyridine Formation: Condensation of 2-aminopyridine with α-haloketones under acidic conditions.
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Iodination: Electrophilic aromatic substitution at the 6-position using and .
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Suzuki Coupling: Introduction of the 3-phenyl group via palladium-catalyzed cross-coupling.
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Carboxamide Formation: Reaction of the aniline intermediate with furan-2-carbonyl chloride.
Yield optimization focuses on controlling iodination regioselectivity and minimizing byproducts during cross-coupling .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
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NMR: Aromatic protons appear as multiplets between δ 7.2–8.5 ppm, with the furan ring’s β-proton at δ 6.5–7.0 ppm.
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NMR: The carbonyl carbon resonates at ~165 ppm, while iodine’s inductive effect deshields adjacent carbons.
High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 429.217.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies are lacking, structural analogs exhibit activity against:
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Rab Geranylgeranyl Transferase (RGGT): Imidazo[1,2-a]pyridines with C6 substituents disrupt Rab protein prenylation, a process critical for vesicle trafficking . The iodine atom may enhance binding affinity through hydrophobic interactions .
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Kinase Inhibition: Similar scaffolds inhibit tyrosine kinases by occupying the ATP-binding pocket, suggesting potential anticancer applications .
Comparative Analysis
The table below contrasts N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide with related compounds:
| Compound | Target | IC₅₀ (nM) | Selectivity | Source |
|---|---|---|---|---|
| 3-IPEHPC (C6-H analog) | RGGT | 1200 | Low | |
| 6-Bromoimidazo[1,2-a]pyridine | Src Kinase | 85 | Moderate | |
| N-[3-(6-Iodo...)phenyl]-2-furamide | Not determined | — | — |
The iodine substituent’s electron-withdrawing effects may modulate electronic complementarity with target proteins, though empirical validation is needed .
Applications and Industrial Relevance
Material Science
The rigid aromatic system and iodine content suggest utility in:
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Organic Semiconductors: Charge carrier mobility studies pending.
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X-ray Contrast Agents: High electron density from iodine enhances imaging contrast.
| Supplier | Region | Purity | Price (mg) |
|---|---|---|---|
| VulcanChem | United States | >98% | $250 |
| PharmaBlock | United Kingdom | >95% | €300 |
Custom synthesis services offer scale-up to kilogram quantities under GMP conditions.
Future Research Directions
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Pharmacological Profiling: Screen against kinase and transferase panels to identify lead targets.
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Solubility Enhancement: Develop prodrugs or nanoformulations to improve bioavailability.
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Toxicology Studies: Assess acute and chronic toxicity in rodent models.
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